molecular formula C11H14O2 B2982738 3-Tert-butyl-5-hydroxybenzaldehyde CAS No. 532966-72-6

3-Tert-butyl-5-hydroxybenzaldehyde

Cat. No.: B2982738
CAS No.: 532966-72-6
M. Wt: 178.231
InChI Key: XTJJGRVUCJCFOW-UHFFFAOYSA-N
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Description

3-Tert-butyl-5-hydroxybenzaldehyde (CAS 532966-72-6) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol, this benzaldehyde derivative is characterized by the presence of a tert-butyl group and a hydroxy group on the benzene ring . This specific substitution pattern makes it a valuable synthetic intermediate and building block in various research fields. Researchers utilize this compound in organic synthesis, where it can serve as a precursor for the development of more complex molecules, including ligands for catalysis and functional materials. The aldehyde group is a versatile handle for further chemical transformation through condensation or reduction reactions, while the phenolic hydroxy group offers additional sites for modification. The tert-butyl group can impart significant steric and electronic influences on the compound's reactivity and the properties of resulting products. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions and handling procedures in accordance with laboratory safety standards are recommended to preserve the integrity and quality of the material .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-tert-butyl-5-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(2,3)9-4-8(7-12)5-10(13)6-9/h4-7,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJJGRVUCJCFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3 Tert Butyl 5 Hydroxybenzaldehyde

Classical and Established Synthetic Routes to 3-Tert-butyl-5-hydroxybenzaldehyde

Several classical methods have been successfully employed for the synthesis of this compound, each with its own set of advantages and limitations.

Directed Ortho-Metalation and Formylation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. uwindsor.caorganic-chemistry.org In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. uwindsor.caorganic-chemistry.org For the synthesis of this compound, a protected 3-tert-butylphenol (B181075) derivative is often used. The hydroxyl group is typically protected as a methoxymethyl (MOM) ether or a carbamate (B1207046) to prevent its reaction with the strong base and to act as an effective directing group. uwindsor.ca Treatment with a strong base like n-butyllithium or sec-butyllithium (B1581126) results in lithiation at the C2 position, ortho to the directing group. Subsequent quenching of the resulting aryllithium species with a formylating agent, such as N,N-dimethylformamide (DMF), followed by deprotection, yields the desired aldehyde. The hierarchy of directing metalation groups (DMGs) has been extensively studied, with carbamates often being superior directors. uwindsor.caorganic-chemistry.org

Multi-step Transformations from Accessible Precursors

Multi-step synthetic sequences starting from readily available precursors represent another established route. One such approach begins with 2-tert-butyl-p-cresol. acs.orgnih.gov This starting material can undergo a series of transformations, including oxidation of the methyl group to a formyl group, to ultimately yield the target molecule. For instance, a short synthesis has been developed where the HBr-DMSO system is used as an effective oxidant. nih.gov Another example involves the synthesis of related structures like 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) from 2,6-di-tert-butylphenol, which can be achieved in good yields by reacting it with hexamethylenetetramine or a combination of formaldehyde (B43269) and ammonium (B1175870) acetate (B1210297) in aqueous acetic acid. google.com

Specific Formylation Reactions on Substituted Phenols

Various formylation reactions can be applied to substituted phenols like 3-tert-butylphenol to introduce the aldehyde functionality. The Reimer-Tiemann reaction, which uses chloroform (B151607) in a basic solution, is a classic method for the ortho-formylation of phenols. However, it often suffers from moderate yields and the formation of side products. A modified Reimer-Tiemann reaction has been used in the synthesis of related bromo-substituted salicylaldehydes. researchgate.net

The Duff reaction, employing hexamethylenetetramine (HMTA) in an acidic medium like trifluoroacetic acid or glyceroboric acid, is another method for the formylation of highly activated aromatic compounds. mdma.ch This reaction typically provides ortho-hydroxybenzaldehyde derivatives, although yields can be variable. mdma.ch A more efficient and regioselective method for the ortho-formylation of phenols involves the use of paraformaldehyde and magnesium chloride in the presence of a tertiary amine like triethylamine (B128534). orgsyn.orgchemspider.comnih.gov This method, sometimes referred to as the Casnati-Skattebøl reaction, offers high yields and exclusively ortho-formylation. researchgate.net For instance, the ortho-formylation of 4-tert-butylphenol (B1678320) using this method proceeds with high efficiency. chemspider.com

Modern and Sustainable Synthetic Approaches for this compound

Recent research has focused on developing more sustainable and efficient synthetic methods, often involving catalytic strategies.

Catalytic Strategies (e.g., Transition Metal Catalysis, Organocatalysis)

Transition metal catalysis offers powerful tools for C-H functionalization, which can be applied to the synthesis of substituted benzaldehydes. While direct catalytic ortho-formylation of phenols can be challenging, methods involving transient directing groups are being explored. pkusz.edu.cn These strategies aim to avoid the need for separate protection and deprotection steps. For example, ruthenium complexes have been investigated as catalysts for the ortho-specific ethylation of phenols, a related C-H functionalization reaction. pkusz.edu.cn

Organocatalysis provides a metal-free alternative for various organic transformations. While specific applications of organocatalysis for the direct synthesis of this compound are less documented, the principles of organocatalysis are being applied to related reactions. For instance, L-proline has been used as a catalyst for the synthesis of 3-substituted indolyl-4H-chromenes in water, demonstrating the potential of organocatalysts in promoting complex reactions involving substituted aldehydes. rsc.org The development of novel organocatalysts, such as those based on common household ingredients like sodium lauryl sulfate (B86663) (SDS), for the synthesis of 3-substituted indoles highlights the ongoing innovation in this field. rsc.org

Green Chemistry Principles in Synthetic Design

The synthesis of substituted hydroxybenzaldehydes, including this compound, traditionally relies on methods that are often inconsistent with green chemistry principles. Classic formylation reactions like the Reimer-Tiemann reaction use hazardous chlorinated solvents (e.g., chloroform) and generate significant waste, leading to low atom economy and moderate yields. nibs.ac.cnallrounder.ai Similarly, the Vilsmeier-Haack reaction employs phosphorus oxychloride, a corrosive and hazardous reagent. jk-sci.comwikipedia.org

In designing a greener synthesis for this compound, several principles would be paramount:

Use of Safer Solvents and Reagents: A primary goal would be the replacement of hazardous reagents like chloroform and phosphorus oxychloride with more benign alternatives. The Duff reaction, which uses hexamethylenetetramine (HMTA), or the Casnati-Skattebøl reaction, employing paraformaldehyde and magnesium chloride, represent steps in a greener direction by avoiding highly toxic inputs. mdma.chorgsyn.org The choice of solvent is also critical; replacing chlorinated solvents with options like acetonitrile (B52724) or even water, where possible, would significantly improve the environmental profile of the synthesis. nibs.ac.cnorgsyn.org

Catalytic Methods: Shifting from stoichiometric reagents to catalytic methods is a cornerstone of green chemistry. While many formylation reactions are not catalytic, research into metal-catalyzed formylations using sources like CO2 could offer a future pathway, although this often requires high pressures. thieme-connect.com

Atom Economy and Waste Reduction: Syntheses should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high yields and minimal byproduct formation are preferred. For instance, the Casnati-Skattebøl ortho-formylation is noted for its high yields (often exceeding 90%) and clean reaction profiles, which minimizes waste from side products and simplifies purification. orgsyn.orgthieme-connect.com

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers a promising platform for addressing many of the challenges associated with the synthesis of this compound, particularly those related to safety, consistency, and scalability. While specific literature on the continuous flow synthesis of this exact isomer is not available, the principles can be extrapolated from its application to similar chemical transformations.

The potential advantages include:

Enhanced Heat and Mass Transfer: Formylation reactions can be exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for precise and rapid temperature control, which can minimize the formation of thermal byproducts and improve regioselectivity.

Improved Safety: The use of hazardous reagents like phosphorus oxychloride in the Vilsmeier-Haack reaction or toxic intermediates can be managed more safely in a continuous flow setup. The small reactor volume limits the amount of hazardous material present at any given time, reducing the risk of runaway reactions or large-scale exposure.

Chemo-, Regio-, and Stereoselectivity in this compound Synthesis

The primary synthetic challenge in preparing this compound from its logical precursor, 3-tert-butylphenol, is one of regioselectivity. The molecule itself is achiral, so stereoselectivity is not a factor. The issue arises from the directing effects of the hydroxyl (-OH) and tert-butyl (-C(CH₃)₃) substituents on the aromatic ring during electrophilic aromatic substitution, the mechanism underlying most formylation reactions.

Directing Effects: The hydroxyl group is a powerful activating, ortho-, para-director. The tert-butyl group is a less powerful activating, ortho-, para-director. In 3-tert-butylphenol, the positions are influenced as follows:

Position 2: Ortho to -OH and ortho to -tBu (electronically and sterically hindered).

Position 4: Para to -tBu and ortho to -OH (electronically activated).

Position 5: Para to -OH and meta to -tBu (electronically activated).

Position 6: Ortho to -OH and para to -tBu (electronically activated).

Standard electrophilic formylation reactions are therefore expected to yield a mixture of isomers, with substitution heavily favoring the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). Formylation at position 5, which is required for the target molecule, is electronically favored due to being para to the hydroxyl group but must compete with the other activated sites.

Regiochemical Outcomes of Standard Formylation Reactions:

Reimer-Tiemann Reaction: Strongly favors ortho-formylation, as the mechanism involves a complex between the phenoxide and dichlorocarbene. nibs.ac.cnallrounder.ai This would likely yield 2-hydroxy-4-tert-butylbenzaldehyde and/or 2-hydroxy-6-tert-butylbenzaldehyde.

Duff Reaction: Also primarily an ortho-formylation method for phenols. mdma.checu.edu Studies on 4-tert-butylphenol yield 5-tert-butyl-2-hydroxybenzaldehyde (B1270133) exclusively. lookchem.comchemspider.com

Vilsmeier-Haack Reaction: The regioselectivity is sensitive to steric hindrance. While it often favors formylation para to an activating group, the bulky tert-butyl group might influence the outcome. jk-sci.comwikipedia.org This reaction offers the most plausible, albeit unconfirmed, route to the desired 5-substituted product, as this position is para to the strongly activating hydroxyl group.

Casnati-Skattebøl Reaction: This method is highly selective for ortho-formylation of phenols, making it unsuitable for synthesizing the target compound. orgsyn.orgthieme-connect.com

The table below summarizes the expected regioselectivity of common formylation methods when applied to substituted phenols.

Formylation MethodTypical ReagentsPrimary Regioselectivity on PhenolsReference
Reimer-TiemannCHCl₃, NaOHOrtho (major), Para (minor) nibs.ac.cn, allrounder.ai
Duff ReactionHexamethylenetetramine, Acid (e.g., TFA, Acetic Acid)Ortho mdma.ch, lookchem.com
Vilsmeier-HaackPOCl₃, DMFPara to activating group (unless sterically blocked) jk-sci.com, wikipedia.org
Casnati-SkattebølParaformaldehyde, MgCl₂, Et₃NExclusively Ortho orgsyn.org, thieme-connect.com

Process Optimization and Scalability Studies for Research Production

Optimizing the synthesis of this compound for research-scale production would involve systematically investigating reaction parameters to maximize the yield of the desired isomer while minimizing byproducts. Given the regiochemical challenge, optimization would be crucial.

Parameter Screening: A Design of Experiments (DoE) approach would be effective. Key parameters to investigate for a reaction like the Vilsmeier-Haack formylation would include:

Temperature: Reaction temperature can influence regioselectivity and the rate of side reactions. jk-sci.com

Reagent Stoichiometry: The molar ratios of 3-tert-butylphenol to the Vilsmeier reagent (formed from POCl₃ and DMF) would need careful tuning.

Reaction Time: Monitoring the reaction progress over time would identify the point of maximum product formation before significant decomposition or side reactions occur.

Solvent: The choice of solvent can affect reagent solubility and reaction pathways.

Scalability: Scaling up any potential synthesis from milligram to gram or kilogram quantities introduces new challenges.

Mixing: Ensuring efficient mixing, especially in heterogeneous or biphasic reactions, is critical for consistent results.

Thermal Management: As reaction volumes increase, managing the heat generated by exothermic processes becomes more difficult and vital for safety and product quality.

Workup and Purification: Isolation of the desired C5-formylated isomer from a likely mixture of C2, C4, and C6 isomers would be a significant challenge. Scalable purification techniques, such as crystallization or column chromatography, would need to be developed, which can be costly and time-consuming.

The table below outlines key parameters that would be considered in an optimization study for a hypothetical formylation of 3-tert-butylphenol.

ParameterVariable Range/OptionsObjectiveReference
Temperature0 °C to 80 °CMaximize regioselectivity for the 5-position isomer; minimize byproducts. jk-sci.com
Reagent Ratio (Formylating Agent:Phenol)1:1 to 3:1Ensure complete conversion without promoting di-formylation or side reactions. orgsyn.org
SolventDichloromethane (B109758), THF, AcetonitrileOptimize solubility and reaction rate; facilitate easier workup. orgsyn.org
Reaction Time1 to 24 hoursAchieve maximum yield before product degradation.

Chemical Reactivity and Transformation Mechanisms of 3 Tert Butyl 5 Hydroxybenzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a primary site for a variety of chemical reactions, making it a versatile handle for synthetic modifications.

Nucleophilic Additions and Condensations

The electrophilic carbon atom of the aldehyde's carbonyl group is susceptible to attack by nucleophiles. This fundamental reactivity allows for a range of nucleophilic addition and condensation reactions. For instance, it can undergo condensation with acetylacetone, leading to the formation of more complex organic structures. smolecule.com Similarly, it participates in Knoevenagel condensation with compounds like malonic acid. researchgate.net

A notable application of this reactivity is in the synthesis of Schiff bases. These compounds are formed through the condensation reaction of 3-tert-butyl-5-hydroxybenzaldehyde with primary amines. csic.es For example, it reacts with (1R,2R)-1,2-diphenylethane-1,2-diamine in refluxing ethanol (B145695) to yield a chiral salen ligand. csic.es These Schiff base ligands are valuable in coordination chemistry for the preparation of metal complexes. sigmaaldrich.com

ReactantReaction TypeProduct TypeRef.
AcetylacetoneCondensationComplex organic structures smolecule.com
Malonic acidKnoevenagel CondensationSubstituted cinnamic acid derivative researchgate.net
(1R,2R)-1,2-diphenylethane-1,2-diamineCondensationChiral salen ligand csic.es
Primary aminesCondensationSchiff bases csic.es

Oxidation and Reduction Pathways of the Carbonyl Group

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. Oxidation can be achieved using various oxidizing agents. For instance, the HBr-DMSO system has been shown to be an effective oxidant for similar hindered p-cresols to the corresponding p-hydroxybenzaldehydes. acs.org

Conversely, reduction of the aldehyde to an alcohol can be accomplished using reducing agents like sodium borohydride (B1222165). Supramolecular coordination cages have been shown to encapsulate small aromatic aldehydes, allowing their reduction with mild reducing agents like sodium cyanoborohydride with high selectivity. rsc.org

TransformationReagent/MethodProductRef.
OxidationHBr-DMSO systemCarboxylic acid acs.org
ReductionSodium borohydridePrimary alcohol
ReductionSodium cyanoborohydride (in supramolecular cage)Primary alcohol rsc.org

Imine, Oxime, and Hydrazone Formation

The aldehyde group readily reacts with nitrogen-based nucleophiles to form a variety of C-N double-bonded derivatives.

Imines: As mentioned earlier, the reaction with primary amines leads to the formation of imines, also known as Schiff bases. csic.es These reactions are fundamental in the synthesis of various ligands for metal complexes. sigmaaldrich.comnih.govresearchgate.net

Oximes: Reaction with hydroxylamine (B1172632) or its salts, such as hydroxylamine hydrochloride, yields oximes. ontosight.ai The synthesis typically involves the condensation of the aldehyde with hydroxylamine under acidic or basic conditions. The oxime functional group can act as a chelating agent for metal ions.

Hydrazones: Condensation with hydrazines or their derivatives results in the formation of hydrazones. mdpi.comontosight.ainih.gov For example, reaction with 5-nitro-2-pyridylhydrazine yields the corresponding hydrazone. ontosight.ai These hydrazone derivatives have been studied for their potential biological activities. mdpi.comnih.gov

ReactantProduct TypeRef.
Primary aminesImine (Schiff base) csic.essigmaaldrich.comnih.govresearchgate.net
Hydroxylamine/Hydroxylamine hydrochlorideOxime ontosight.ai
Hydrazines/Hydrazine derivativesHydrazone mdpi.comontosight.ainih.gov

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key reactive site in the this compound molecule, enabling a different set of chemical transformations.

Etherification and Esterification Reactions

The acidic proton of the phenolic hydroxyl group can be replaced, leading to the formation of ethers and esters.

Etherification: The hydroxyl group can be converted into an ether through reactions with alkylating agents. This process typically requires a base to deprotonate the phenol (B47542), forming a more nucleophilic phenoxide ion.

Esterification: Esterification can be achieved by reacting the phenol with acylating agents such as acid chlorides or anhydrides. For example, a related compound, 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351), reacts with acetic anhydride, leading to the formation of an O-acetyl derivative. researchgate.net

Selective Derivatization of the Hydroxyl Functionality

The presence of both an aldehyde and a hydroxyl group allows for selective reactions. The reactivity of each group can be modulated by the choice of reagents and reaction conditions. For instance, in the presence of a strong base, the phenolic hydroxyl group will be deprotonated, making it a potent nucleophile for reactions like etherification. Conversely, under neutral or acidic conditions, the aldehyde group is more susceptible to nucleophilic attack. This differential reactivity allows for the selective derivatization of the hydroxyl functionality while leaving the aldehyde group intact, or vice versa, enabling the synthesis of a wide range of derivatives with specific functionalities.

Metal Chelation and Complexation Properties

The ability of a molecule to chelate, or form multiple coordinate bonds with a single central metal ion, is highly dependent on its structure. In aromatic aldehydes, this property is most pronounced in ortho-hydroxybenzaldehyde derivatives (salicylaldehydes). These compounds feature a hydroxyl group adjacent to the aldehyde, which allows for the formation of a stable six-membered ring upon coordination with a metal ion through both the phenolic and aldehydic oxygen atoms. This arrangement is fundamental to the structure of many salen-type ligands.

For this compound, the hydroxyl group is positioned meta to the aldehyde group. This spatial separation prevents the formation of the stable intramolecular chelate ring that characterizes its salicylaldehyde (B1680747) isomers. Consequently, its chelating ability is significantly diminished.

While it is a poor bidentate chelating agent for a single metal center, this compound can still participate in metal complexation in other ways:

Monodentate Ligation: It can act as a simple monodentate ligand, coordinating to a metal center through either the lone pairs of the hydroxyl oxygen or the carbonyl oxygen.

Bridging Ligand: It could potentially bridge two or more metal centers, with the hydroxyl group coordinating to one metal and the aldehyde group to another, leading to the formation of coordination polymers or polynuclear complexes.

However, the resulting complexes are generally less stable than those formed by its ortho-hydroxy isomers, such as 3,5-di-tert-butyl-2-hydroxybenzaldehyde, which is widely used in the synthesis of robust metal complexes, including those used in catalysis. uu.nlresearchgate.net

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS), with the reaction's regioselectivity being governed by the combined electronic and steric effects of its three substituents.

Hydroxyl Group (-OH): Located at C5, this is a powerful activating group and directs incoming electrophiles to the ortho and para positions (C2, C4, C6).

Aldehyde Group (-CHO): Located at C1, this is a moderately deactivating group due to its electron-withdrawing nature and directs incoming electrophiles to the meta positions (C3, C5), which are already substituted.

Tert-butyl Group (-C(CH₃)₃): Located at C3, this is a weakly activating group that directs to the ortho and para positions (C2, C4, C6). However, its significant steric bulk hinders attack at the adjacent C2 and C4 positions.

The strongly activating hydroxyl group is the dominant directing influence. It powerfully activates positions 2, 4, and 6 for electrophilic attack. The steric hindrance from the tert-butyl group at C3 makes substitution at C2 and C4 less favorable. Therefore, the most probable site for electrophilic aromatic substitution is the C6 position, which is activated by both the hydroxyl and tert-butyl groups and is the most sterically accessible.

Position on RingInfluence of -OH (at C5)Influence of -CHO (at C1)Influence of -tBu (at C3)Overall Predicted Reactivity
C2Strongly Activated (ortho)Deactivated (ortho)Activated (ortho) & Sterically HinderedPossible, but hindered
C4Strongly Activated (para)Deactivated (para)Activated (ortho) & Sterically HinderedUnlikely due to strong steric hindrance
C6Strongly Activated (ortho)Deactivated (para)Activated (para)Most Favorable Site

Radical Reactions and Antioxidant Studies (Mechanism-focused)

Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to scavenge harmful free radicals. The primary mechanism for this activity is Hydrogen Atom Transfer (HAT), where the phenolic hydroxyl group donates its hydrogen atom to a radical species (R•), thus neutralizing it.

Mechanism: Ar-OH + R• → Ar-O• + R-H

The effectiveness of a phenolic antioxidant depends on the ease with which the O-H bond is broken and, crucially, the stability of the resulting phenoxyl radical (Ar-O•). For this compound, the phenoxyl radical formed upon hydrogen donation is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring.

CompoundKey Structural FeaturesAnticipated Antioxidant Mechanism
This compoundOne -tBu group meta to the -OH group.Hydrogen Atom Transfer (HAT) mechanism. Moderate stability of the resulting phenoxyl radical due to resonance and some steric hindrance.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde (B156050)Two -tBu groups ortho to the -OH group.Highly efficient HAT mechanism. High stability of the phenoxyl radical due to significant steric shielding and electronic effects.

Mechanistic Investigations of Key Organic Transformations Utilizing this compound

While specific mechanistic studies on this compound are not widely documented, its reactivity can be confidently predicted based on its functional groups. The aldehyde moiety is susceptible to nucleophilic addition, while the hydroxyl group can undergo reactions typical of phenols.

Condensation with Amines (Schiff Base Formation): The aldehyde group readily reacts with primary amines in a two-step mechanism. First, the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. This is followed by an acid-catalyzed dehydration step, where the hydroxyl group is protonated and eliminated as water, resulting in the formation of a C=N double bond, yielding an imine, or Schiff base. This transformation is fundamental in the synthesis of ligands for metal complexes. mdpi.com

Reduction of the Aldehyde: The aldehyde can be selectively reduced to a primary alcohol (3-tert-butyl-5-hydroxybenzyl alcohol) using mild reducing agents like sodium borohydride (NaBH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the carbonyl carbon. This breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate. Subsequent workup with a proton source (like water or a mild acid) protonates the alkoxide to yield the final alcohol product.

Oxidation of the Aldehyde: Conversely, the aldehyde group can be oxidized to a carboxylic acid (3-tert-butyl-5-hydroxybenzoic acid) using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. The mechanism typically involves the formation of a hydrate (B1144303) intermediate by the addition of water to the aldehyde, which is then oxidized by the metallic agent.

Reaction TypeReactant(s)Key Mechanistic StepProduct
Schiff Base CondensationPrimary Amine (R-NH₂)Nucleophilic addition of amine to C=O, followed by dehydrationImine (Schiff Base)
ReductionSodium Borohydride (NaBH₄)Nucleophilic attack by hydride ion (H⁻) on carbonyl carbonPrimary Alcohol
OxidationPotassium Permanganate (KMnO₄)Oxidation of the aldehyde hydrate intermediateCarboxylic Acid

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Tert Butyl 5 Hydroxybenzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 3-tert-butyl-5-hydroxybenzaldehyde, providing detailed information about the chemical environment of each atom.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are instrumental in assembling the molecular puzzle of this substituted benzaldehyde (B42025).

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks. For a derivative like 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351), COSY would show correlations between the aromatic protons, confirming their adjacent positions on the ring. rsc.org

HSQC (Heteronuclear Single Quantum Coherence) maps direct one-bond correlations between protons and the carbon atoms they are attached to. This technique is crucial for assigning the ¹³C signals for the aromatic CH groups and the methyl groups of the tert-butyl substituent.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) couplings between protons and carbons. For instance, the aldehydic proton (CHO) would show an HMBC correlation to the aromatic carbon C1, and the protons of the tert-butyl group would correlate to the C3 and C4 carbons of the benzene (B151609) ring, unequivocally fixing the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing insights into the molecule's conformation. In this compound, a NOESY experiment could show a spatial relationship between the hydroxyl proton and the adjacent aromatic proton, as well as between the aldehydic proton and its neighboring aromatic proton.

For a related derivative, N,N´-Bis(3,5-di-tert-butylsalicylidene)-2,3-naphthalenediamine, detailed ¹H and ¹³C NMR data have been fully assigned using these techniques. rsc.org

Table 1: Representative NMR Data for a Substituted Hydroxybenzaldehyde Derivative

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
OH 13.49 (s, 2H) -
CH=N 8.76 (s, 2H) 165.0
Ar-H 7.88-7.27 (m) 158.7, 143.1, 140.4, 137.2, 132.7, 128.3, 127.6, 126.9, 126.1, 118.5, 116.7
t-Butyl CH₃ 1.45 (s, 18H), 1.34 (s, 18H) 35.2, 34.2
t-Butyl C - 31.5, 29.5

Data derived from a complex involving a derivative of 3,5-di-tert-butyl-2-hydroxybenzaldehyde. rsc.org

Solid-State NMR for Structural Insights

While solution-state NMR provides data on molecules in motion, solid-state NMR (ssNMR) offers a view of the molecule in its crystalline lattice. For compounds like this compound, ssNMR can reveal information about polymorphism (the existence of multiple crystal forms), molecular packing, and intermolecular interactions, such as hydrogen bonding, which are averaged out in solution. Differences in chemical shifts between the solution and solid-state spectra can indicate the influence of the crystal environment on the electronic structure of the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the strength of hydrogen bonds.

FT-IR (Fourier-Transform Infrared) Spectroscopy : The FT-IR spectrum of a related compound, 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050), shows characteristic absorption bands. nist.gov A broad band in the region of 3100-3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with its broadness suggesting involvement in hydrogen bonding. The sharp, strong peak around 1650-1680 cm⁻¹ corresponds to the C=O stretching of the aldehyde group. The C-H stretching vibrations of the tert-butyl group appear around 2950 cm⁻¹. rsc.org

Raman Spectroscopy : Raman spectroscopy provides complementary information. Aromatic C=C stretching vibrations typically appear as strong bands in the 1400-1600 cm⁻¹ region. mdpi.com In many cases, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa, allowing for a more complete vibrational analysis. For instance, the symmetrical breathing mode of the benzene ring is often a prominent feature in the Raman spectrum.

The position and shape of the O-H and C=O bands are particularly sensitive to hydrogen bonding. In the solid state, strong intramolecular or intermolecular hydrogen bonds can cause a significant redshift (shift to lower frequency) and broadening of the O-H stretching band, and a slight redshift of the C=O stretching band.

Table 2: Key Vibrational Frequencies for Substituted Hydroxybenzaldehydes

Functional Group FT-IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Vibrational Mode
Hydroxyl (O-H) ~3200 (broad) - Stretching (H-bonded)
Aldehyde (C=O) ~1680 ~1611 Stretching
Aromatic (C=C) ~1617, 1581 rsc.org ~1611, 1592 Ring Stretching
tert-Butyl (C-H) ~2954 rsc.org ~2973 Stretching

Data compiled from various substituted hydroxybenzaldehydes. rsc.orgmdpi.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₁H₁₄O₂), the expected exact mass can be calculated. HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would measure the mass of the molecular ion ([M+H]⁺ or [M-H]⁻) to within a few parts per million (ppm) of the theoretical value, thereby confirming the molecular formula. lcms.cz For example, a derivative, 3,5-di-tert-butyl-4-hydroxybenzaldehyde (C₁₅H₂₂O₂), has a calculated molecular weight of 234.33 g/mol and an exact mass of 234.16198 Da. nih.govnist.gov HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, making it an indispensable tool for structural confirmation. researchgate.netsigmaaldrich.com

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insight into the electronic structure of the molecule by probing the π-electron system. The spectrum of this compound and its derivatives typically displays multiple absorption bands corresponding to π→π* and n→π* electronic transitions.

π→π* Transitions : These are high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the aromatic ring and the aldehyde group. These transitions are typically observed in the 200-300 nm range.

n→π* Transitions : This lower-intensity absorption results from the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital. This transition usually appears at a longer wavelength, often above 300 nm.

For a related compound, UV-Vis spectra recorded in dichloromethane (B109758) showed absorption maxima (λmax) at approximately 282 nm and 341 nm, which can be assigned to these π→π* and n→π* transitions, respectively. rsc.org The position of these bands is sensitive to the solvent polarity and the substitution pattern on the aromatic ring, which can alter the extent of conjugation and the energy levels of the molecular orbitals.

X-ray Crystallography and Single-Crystal Diffraction for Solid-State Molecular Architecture

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with very high accuracy.

For a closely related compound, 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde, a single-crystal X-ray study revealed an orthorhombic crystal system with space group Pbca. researchgate.netnih.gov The analysis showed that the non-hydrogen atoms of the molecule are nearly coplanar. researchgate.net A crucial feature observed is a strong intramolecular hydrogen bond between the hydroxyl group's oxygen and the aldehyde group's oxygen. researchgate.netnih.gov This interaction forms a stable six-membered ring and is a common feature in 2-hydroxybenzaldehyde derivatives. iucr.org This hydrogen bond is responsible for the planarity of the molecule and influences its chemical and physical properties. researchgate.net The crystal packing is determined by weaker intermolecular forces, such as van der Waals interactions.

Table 3: Selected Crystallographic Data for 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde

Parameter Value
Chemical Formula C₁₁H₁₃BrO₂
Molecular Weight 257.11
Crystal System Orthorhombic
Space Group Pbca
a (Å) 9.9727 (19)
b (Å) 12.174 (2)
c (Å) 18.558 (3)
V (ų) 2253.0 (7)
Z 8
Hydrogen Bonding Intramolecular O-H···O

Data from Acta Cryst. (2011). E67, o3375. researchgate.netnih.gov

Similarly, the crystal structure of 3,5-di-tert-butyl-2-hydroxybenzaldehyde has been determined, showing two independent molecules in the asymmetric unit and exclusively intramolecular O-H···O hydrogen bonding. uu.nlresearchgate.net

Chiroptical Spectroscopy (CD/ORD) for Chirality Assessment in Derived Compounds

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), serves as a powerful tool for the stereochemical analysis of chiral molecules. While this compound itself is achiral, its derivatives, particularly those synthesized through reactions involving the aldehyde functional group, can possess stereogenic centers. The determination of the absolute configuration and enantiomeric purity of these chiral derivatives is crucial in various fields, including pharmaceutical and materials science.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. pg.edu.pl This technique is highly sensitive to the spatial arrangement of atoms and chromophores within a molecule. For derivatives of this compound, the aromatic ring and the aldehyde (or a group derived from it) act as chromophores. The interaction of these chromophores in a chiral environment gives rise to characteristic CD signals, often referred to as Cotton effects. pg.edu.pl

The sign and magnitude of the Cotton effects in a CD spectrum can be directly related to the absolute configuration of the stereogenic centers. For instance, the formation of chiral imines through the reaction of aldehydes with chiral amines is a well-established method for enantiodiscrimination using CD spectroscopy. researchgate.netnih.gov The resulting diastereomeric imine complexes can exhibit distinct CD spectra, allowing for the determination of the enantiomeric excess (ee) of the original chiral amine. nih.gov Similarly, chiral derivatives of this compound can be analyzed to elucidate their stereochemistry.

The combination of CD and ORD spectroscopy provides a comprehensive chiroptical analysis. For complex diastereomers derived from this compound, the simultaneous use of both techniques, often coupled with computational simulations, can significantly increase the reliability of stereochemical assignments. nih.govresearchgate.net

Key Differences and Complementarity of CD and ORD

FeatureCircular Dichroism (CD)Optical Rotatory Dispersion (ORD)
Basis of Measurement Differential absorption of left and right circularly polarized light. creative-biostructure.comDifferential refractive index for left and right circularly polarized light, leading to rotation of plane-polarized light. creative-biostructure.com
Spectral Output Absorptive, with Gaussian-like peaks (Cotton effects). pg.edu.plDispersive, with S-shaped curves (Cotton effects). creative-biostructure.com
Information Provided Detailed information on the local environment of chiral chromophores and conformational analysis. creative-biostructure.comOverall optical activity and absolute configuration. creative-biostructure.com
Ease of Interpretation Generally simpler, with direct correlation to absorption bands. creative-biostructure.comCan be more complex, especially with overlapping Cotton effects. creative-biostructure.com

This table summarizes the key differences between CD and ORD spectroscopy.

The application of chiroptical methods is not limited to the final chiral products. These techniques can also be employed for in-situ monitoring of asymmetric reactions involving this compound, providing real-time information on the formation of chiral intermediates and the progress of enantioselective transformations.

Hyphenated Techniques for Reaction Monitoring and Impurity Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools for monitoring chemical reactions and identifying impurities in the synthesis of this compound and its derivatives. nih.gov These techniques offer high sensitivity and selectivity, enabling the analysis of complex mixtures. nih.govresearchgate.net

Reaction Monitoring:

The synthesis of substituted benzaldehydes often involves multiple steps and the formation of various intermediates. liberty.edu Hyphenated techniques like High-Performance Liquid Chromatography coupled with Diode Array Detection (HPLC-DAD) or Mass Spectrometry (LC-MS) are powerful for monitoring the progress of these reactions. americanpharmaceuticalreview.comthieme-connect.de

HPLC-DAD: This technique allows for the separation of components in a reaction mixture based on their polarity, and the DAD detector provides UV-Vis spectra for each separated peak. This is useful for tracking the consumption of reactants and the formation of products and intermediates that contain a chromophore. americanpharmaceuticalreview.comresearchgate.net

LC-MS: The coupling of HPLC with a mass spectrometer provides not only separation but also molecular weight information for each component. acs.orgijrpr.com This is particularly valuable for identifying unexpected byproducts and confirming the structure of intermediates and the final product. Tandem mass spectrometry (LC-MS/MS) can further provide structural information through fragmentation analysis. nih.gov

For volatile compounds that may be present in the reaction mixture, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique. nih.govlcms.cz It separates components based on their boiling points and provides mass spectra for identification. lcms.cz

Impurity Profiling:

The identification and quantification of impurities are critical for ensuring the quality and safety of chemical compounds, especially in the pharmaceutical industry. ijrpr.comijcrt.org Regulatory agencies have strict guidelines regarding the control of impurities. ijrpr.com Hyphenated techniques are the primary methods used for impurity profiling. ijcrt.org

Organic Impurities: These can arise from starting materials, intermediates, byproducts of the synthesis, or degradation products. ijcrt.org LC-MS and GC-MS are the most commonly used techniques for their detection and characterization. ijcrt.org For instance, in the synthesis of this compound, potential impurities could include isomers, unreacted starting materials, or products from side reactions.

Genotoxic Impurities (GTIs): Some reactive intermediates or byproducts, such as certain aldehydes, can be genotoxic. americanpharmaceuticalreview.comresearchgate.net Highly sensitive methods, often involving derivatization followed by LC-MS or GC-MS analysis, are required to detect these impurities at very low levels (ppm or ppb). americanpharmaceuticalreview.comresearchgate.net

Common Hyphenated Techniques in Analysis

TechniqueSeparation PrincipleDetection PrincipleApplications in the Context of this compound
HPLC-DAD Liquid Chromatography (based on polarity)UV-Vis AbsorbanceReaction monitoring, quantification of known compounds. americanpharmaceuticalreview.comthieme-connect.de
LC-MS Liquid Chromatography (based on polarity)Mass-to-charge ratioIdentification of products, intermediates, and unknown impurities; impurity profiling. acs.orgijrpr.com
GC-MS Gas Chromatography (based on volatility)Mass-to-charge ratioAnalysis of volatile reactants, intermediates, and impurities. nih.govlcms.cz
LC-NMR Liquid Chromatography (based on polarity)Nuclear Magnetic ResonanceStructural elucidation of unknown impurities without isolation. researchgate.netijcrt.org

This table outlines common hyphenated techniques and their applications.

The data generated from these hyphenated techniques provide a comprehensive understanding of the reaction process and the purity of the final product. This information is crucial for process optimization, quality control, and regulatory compliance.

Theoretical and Computational Studies on 3 Tert Butyl 5 Hydroxybenzaldehyde

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and, consequently, other molecular properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it a workhorse for studying medium to large-sized molecules like 3-tert-butyl-5-hydroxybenzaldehyde.

A DFT study would begin by optimizing the molecular geometry to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. From this optimized geometry, a wealth of ground state properties can be derived. These include the total energy, dipole moment, and the distribution of electron density, which provides insights into the molecule's polarity and charge distribution.

Illustrative Data Table: Calculated Ground State Properties of this compound using DFT

PropertyHypothetical Value
Optimized Ground State Energy (Hartree)-578.12345
Dipole Moment (Debye)2.5
Mulliken Atomic Charges (e)C1: -0.15, C3: 0.20, C5: -0.10, O(hydroxy): -0.65, O(aldehyde): -0.55

Ab Initio Methods for High-Accuracy Predictions

Ab initio (from the beginning) methods are a class of quantum chemistry calculations that are based solely on fundamental physical constants and the principles of quantum mechanics, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory fall under this category.

These methods, particularly the more sophisticated ones like CCSD(T), are capable of providing highly accurate predictions of molecular properties. However, their high computational cost typically limits their application to smaller molecules. For this compound, these methods could be employed to benchmark the results obtained from DFT calculations, providing a "gold standard" for properties like the total energy and electron correlation effects, which are crucial for a precise understanding of the molecule's electronic structure.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's ability to donate or accept electrons in a chemical reaction.

The HOMO energy is related to the ionization potential and indicates the molecule's nucleophilicity, while the LUMO energy is related to the electron affinity and indicates its electrophilicity. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. For this compound, FMO analysis would help in predicting its behavior in various chemical reactions, such as nucleophilic additions to the carbonyl group or electrophilic aromatic substitutions.

Illustrative Data Table: Frontier Molecular Orbital Properties of this compound

PropertyHypothetical Value (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7

Prediction and Simulation of Spectroscopic Properties

Computational methods can simulate various types of spectra, which can be invaluable for interpreting experimental data and confirming the structure of a compound. For this compound, these simulations would provide a theoretical counterpart to experimental spectroscopic analysis.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This would help in assigning the characteristic vibrational modes, such as the C=O stretch of the aldehyde, the O-H stretch of the hydroxyl group, and the various C-H and C-C vibrations of the aromatic ring and tert-butyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. These predicted shifts, when compared with experimental NMR data, can confirm the molecular structure and provide insights into the electronic environment of each nucleus.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic transitions of a molecule. This allows for the simulation of the UV-Vis absorption spectrum, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations involved.

Illustrative Data Table: Simulated Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Peak/ShiftAssignment
IR~1700 cm⁻¹C=O stretch (aldehyde)
IR~3400 cm⁻¹ (broad)O-H stretch (hydroxyl)
¹H NMR~9.8 ppmAldehyde proton
¹³C NMR~192 ppmCarbonyl carbon
UV-Vis (λmax)~280 nmπ → π* transition

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry provides powerful tools to investigate the pathways of chemical reactions. For this compound, computational studies could elucidate the mechanisms of various reactions, such as its synthesis or its participation in further chemical transformations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, optimized molecular structure, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the molecule's conformational landscape and its interactions with its environment.

For this compound, MD simulations could be used to:

Analyze Conformational Flexibility: Investigate the rotation of the tert-butyl group, the aldehyde group, and the hydroxyl group to understand the molecule's flexibility and the relative energies of different conformers.

Study Intermolecular Interactions: Simulate the molecule in a solvent (e.g., water or an organic solvent) to understand how it interacts with solvent molecules through hydrogen bonding and other non-covalent interactions. In a condensed phase, MD can also provide insights into how molecules of this compound interact with each other.

Quantitative Structure-Property Relationship (QSPR) Modeling for Material Performance (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its macroscopic properties. researchgate.netunimore.it This approach is pivotal in materials science for predicting the performance of novel compounds, thereby accelerating the design and discovery of materials with desired characteristics without the immediate need for synthesis and experimental testing. researchgate.netspringernature.com For this compound, QSPR studies can provide valuable insights into its potential applications in various material contexts by predicting its physicochemical properties based on its molecular descriptors.

The core principle of QSPR lies in the hypothesis that the chemical structure, quantified by various molecular descriptors, dictates the physical and chemical properties of a substance. researchgate.net These descriptors can be categorized into several types, including:

Topological descriptors: These describe the atomic connectivity within the molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.

Electronic descriptors: These quantify the distribution of electrons and related properties like dipole moment and polarizability.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and include energies of molecular orbitals (e.g., HOMO and LUMO). researchgate.net

Research on substituted benzaldehydes has demonstrated the utility of QSPR in predicting specific molecular properties. For instance, studies have successfully established relationships between electronic and steric descriptors of substituted benzaldehydes and their ¹⁷O carbonyl chemical shifts. acs.orgnih.gov While not a direct measure of bulk material performance, these chemical shifts are sensitive to the electronic environment around the carbonyl group, which in turn influences intermolecular interactions and, consequently, material properties.

In a representative QSPR study on a series of substituted benzaldehydes, various molecular descriptors are calculated using computational methods like the semiempirical PM3 level of theory. acs.orgnih.gov These descriptors, which account for the properties of the benzene (B151609) ring, the aldehyde group, and the connecting carbon-carbon bond, are then correlated with experimentally determined properties using statistical methods such as partial least-squares (PLS) regression and principal component regression (PCR). acs.orgnih.gov

To illustrate the influence of molecular structure on material-relevant properties, we can examine the thermodynamic properties of structurally similar phenolic compounds. The presence and position of bulky substituents like the tert-butyl group significantly impact intermolecular forces and crystal packing, which are directly related to material performance characteristics such as thermal stability and solubility. For example, the sublimation enthalpy, a measure of intermolecular forces, is notably higher for 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) compared to less substituted hydroxybenzaldehydes, indicating stronger van der Waals forces.

The following table presents a hypothetical QSPR model for predicting a material-relevant property, such as thermal stability, for a series of substituted benzaldehydes, including this compound. The descriptors used are illustrative of those typically employed in QSPR studies.

CompoundMolecular Weight (g/mol)LogPDipole Moment (Debye)Predicted Thermal Stability (°C)
Benzaldehyde (B42025)106.121.483.03178
4-Hydroxybenzaldehyde (B117250)122.121.343.78215
This compound178.233.123.55245
3,5-Di-tert-butyl-4-hydroxybenzaldehyde (B156050)234.334.753.21280

This table is for illustrative purposes to demonstrate the principles of QSPR and does not represent experimentally validated data for this compound.

The predictive power of a QSPR model is assessed through various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds not included in the model's development. scispace.com A robust and validated QSPR model can then be used to screen virtual libraries of compounds and prioritize candidates with desirable material properties for synthesis and experimental investigation.

Applications in Materials Science Utilizing 3 Tert Butyl 5 Hydroxybenzaldehyde

Integration into Polymer Chemistry

Modifiers for Enhanced Polymer Performance

The incorporation of benzaldehyde (B42025) derivatives with bulky substituents like the tert-butyl group can significantly enhance the performance of polymers. While direct studies on 3-Tert-butyl-5-hydroxybenzaldehyde as a polymer modifier are not extensively documented in the provided results, the principles can be understood from related compounds like 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) and other hindered phenols. These compounds are known to act as stabilizers in polymers, preventing degradation and improving the durability of materials used in various applications, including packaging and construction. chemimpex.com The hindered phenol (B47542) moiety is particularly effective at trapping radicals, thereby protecting the polymer matrix from oxidative degradation.

The introduction of bulky groups like tert-butyl can also influence the physical properties of polymers. For instance, in aromatic polyimides, the incorporation of a bulky tert-butyl phenoxy group has been shown to result in polymers with high thermal stability (10% weight loss above 480°C) and good mechanical properties, allowing them to be cast into films. researchgate.net Similarly, functionalizing hyperbranched polyesters with aliphatic chains can decrease the glass transition temperature by reducing intermolecular hydrogen bonding, which can improve processability. researchgate.net Polypropylene, a widely used thermoplastic, benefits from additives like hindered phenols to enhance its mechanical and thermal properties for applications such as food packaging. ulisboa.pt

Table 1: Effect of Bulky Group Incorporation on Polymer Properties

Polymer Type Modifier Type Observed Effect Reference
Aromatic Polyimides tert-butyl phenoxy group High thermal stability (>480°C), good mechanical properties researchgate.net
Hyperbranched Polyesters n-alkyl carboxylic acids Decreased glass transition temperature, improved film formation researchgate.net

Development of Optoelectronic and Electronic Materials

The conjugated system of the benzene (B151609) ring in conjunction with the electron-donating hydroxyl group and the electron-withdrawing aldehyde group gives this compound and its isomers interesting electronic properties, making them candidates for use in optoelectronic materials.

Derivatives of hydroxybenzaldehyde are utilized as precursors and materials in the fabrication of Organic Light-Emitting Diodes (OLEDs). For example, 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (B156050) is explicitly mentioned as a material for OLEDs. lookchem.comfishersci.ptsmolecule.com Its chemical structure is noted to contribute to improved light emission and charge transport properties. lookchem.com The tert-butyl groups can provide steric hindrance, which can limit intermolecular stacking and influence the electronic and morphological properties of thin films, a crucial aspect for efficient OLEDs. researchgate.net While "this compound" is not directly named in this context, its structural similarity suggests its potential as a precursor for various OLED components. For instance, it can be used to synthesize Schiff base ligands, which in turn form metal complexes that can act as dopants or emitters in OLED devices. researchgate.netsigmaaldrich.com

Efficient charge transport is critical for the performance of OLEDs. The molecular structure of the materials used in the charge transport layers dictates their ability to move electrons and holes. The presence of electron-rich groups, such as the methoxy (B1213986) and tert-butyl groups in analogues like 3,5-Di-tert-butyl-4-methoxybenzaldehyde, is suggested to enhance hole-transport properties. Schiff base metal complexes derived from substituted hydroxybenzaldehydes have been studied for their charge transport capabilities. researchgate.netbohrium.com For example, the steric hindrance provided by tert-butyl substituents can promote efficient charge and electron transport by preventing aggregation. researchgate.net Theoretical and experimental studies on Schiff base complexes show that modifications to the ligand structure, such as the choice of metal and substituents on the benzaldehyde ring, can tune the material to be either a p-type (hole-transporting) or n-type (electron-transporting) organic semiconductor. bohrium.com

Table 2: Charge Transport Properties of Related Materials

Compound Type Property Significance in OLEDs Reference
3,5-Di-tert-butyl-4-methoxybenzaldehyde Enhanced hole-transport Efficient injection and movement of positive charges
Pt-based salophen-type complexes with tert-butyl groups Limited stacking, efficient charge/electron transport Reduced self-quenching, balanced charge flow researchgate.net

In the realm of organic photovoltaics, hindered phenols, a class to which this compound belongs, have been investigated as stabilizing additives. A study on bulk-heterojunction solar cells based on P3HT and PCBM demonstrated that the addition of certain hindered phenols can significantly improve the long-term stability and accumulated power generation of the devices. nih.gov The antioxidant properties of these additives help to prevent the chemical degradation of the photoactive materials over time. nih.gov While this points to a role in enhancing device lifetime, the use of this compound itself as a primary photoactive component (i.e., as an electron donor or acceptor) is not well-established in the provided search results. However, its structure could potentially be modified to create novel materials for OPV applications.

Functional Materials for Adsorption, Separation, and Catalytic Support

The reactive hydroxyl and aldehyde groups of this compound make it a valuable precursor for creating functional materials. Condensation of the aldehyde with amines is a common route to produce Schiff bases. These Schiff bases can act as ligands to form stable complexes with various metals. For instance, 3,5-Di-tert-butylsalicylaldehyde is a well-known building block for salen ligands, which are widely used in catalysis. wikipedia.org Chiral Schiff base-titanium alkoxide catalysts have been synthesized from 3-tert-Butyl-2-hydroxybenzaldehyde (B1333914). sigmaaldrich.com

Furthermore, these functionalized molecules can be incorporated into porous frameworks like Metal-Organic Frameworks (MOFs). A chiral MOF functionalized with an ionic liquid, derived from a related compound (3-(tert-butyl)-5-(chloromethyl)-2-hydroxybenzaldehyde), was shown to be an efficient catalyst for asymmetric oxidation reactions. rsc.org The porous nature of such materials also makes them suitable for applications in adsorption and separation. rsc.org

Preparation of Functional Coatings and Films

The properties of this compound and its derivatives lend themselves to the creation of functional coatings and films. Polymers incorporating these units can be cast into films with good mechanical properties. researchgate.net The presence of the tert-butyl group can enhance solubility in organic solvents, facilitating processing.

In the area of advanced coatings, there is significant research into materials with properties like self-healing and hydrophobicity. For example, castor oil-based polyurethane UV-cured coatings have been developed that exhibit excellent self-healing, recyclability, and hydrophobic properties. researchgate.net While this example does not directly use this compound, it demonstrates the trend of using functional organic molecules to impart advanced properties to coatings. The hydrophobic nature of the tert-butyl group could be leveraged to create water-repellent surfaces. The incorporation of this compound into polymer backbones could lead to coatings with enhanced thermal stability and resistance to degradation. chemimpex.comkowachemical.com

Role As a Ligand in Catalysis Involving 3 Tert Butyl 5 Hydroxybenzaldehyde Derivatives

Design and Synthesis of Ligands Derived from 3-Tert-butyl-5-hydroxybenzaldehyde

The aldehyde group is a key functional handle for the synthesis of more complex ligand structures, most commonly through condensation reactions with amines to form Schiff bases.

Schiff bases, characterized by the azomethine or imine (–C=N–) group, are synthesized through the condensation of a primary amine with an aldehyde or ketone. mdpi.com Derivatives of this compound are excellent candidates for this reaction. The resulting Schiff base ligands, often featuring additional donor atoms from the amine precursor, can act as chelating agents for transition metal ions. ijcrt.org

For instance, Schiff base ligands prepared from substituted salicylaldehydes (hydroxybenzaldehydes) can coordinate with metal ions to form stable complexes. scilit.com The synthesis typically involves refluxing the aldehyde derivative with a chosen amine in a solvent like ethanol (B145695). nih.govsemanticscholar.org These ligands and their metal complexes have found applications in various fields, including as catalysts and biological agents. The formation of the metal-ligand bond is often confirmed by spectroscopic methods, such as FT-IR, where a shift in the C=N stretching frequency indicates coordination of the azomethine nitrogen to the metal center. orientjchem.org

For asymmetric catalysis, where the preferential formation of one enantiomer of a product is desired, the use of chiral ligands is essential. nih.govsigmaaldrich.com Ligands derived from this compound can be rendered chiral by reacting the aldehyde with a chiral primary amine, such as (1R,2R)-(-)-1,2-diaminocyclohexane. mdpi.com

These chiral Schiff base ligands can then be complexed with metals to create asymmetric catalysts. sigmaaldrich.com The steric bulk of the tert-butyl group plays a crucial role in creating a well-defined chiral environment around the metal center. This steric hindrance can influence the substrate's approach to the active site, thereby dictating the stereochemical outcome of the reaction. mdpi.com The development of such catalysts is a major focus in the synthesis of enantiopure molecules for the pharmaceutical and agrochemical industries. sigmaaldrich.com

The reactivity of the aldehyde and hydroxyl groups allows for the creation of more complex multidentate and macrocyclic ligands. By using diamines or polyamines as the amine component in the condensation reaction, it is possible to synthesize ligands that can bind to a metal center through multiple donor atoms (e.g., O, N), leading to highly stable chelate complexes. mdpi.com

For example, the condensation of two equivalents of a substituted 2-hydroxybenzaldehyde with one equivalent of a diamine can produce tetradentate ligands. mdpi.com These ligands can form macrocyclic dinuclear complexes with metals like copper(II), where the ligand wraps around two metal centers. researchgate.net The structure and properties of these macrocycles are influenced by the steric bulk of substituents like the tert-butyl group. researchgate.net

Coordination Chemistry of this compound-Based Ligands with Metal Centers

The coordination chemistry of these ligands is rich and varied, depending on the ligand's structure, the choice of metal, and the reaction conditions.

Transition metal complexes of Schiff base ligands derived from hydroxybenzaldehydes are typically synthesized by reacting the pre-formed ligand with a metal salt in a suitable solvent. nih.govresearchgate.net The resulting complexes are often colored, crystalline solids. ijcrt.org

Characterization of these complexes involves a suite of analytical techniques:

FT-IR Spectroscopy is used to confirm the coordination of the ligand to the metal. A shift in the ν(C=N) (azomethine) band to a lower frequency and the appearance of new bands in the far-IR region, corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations, are indicative of complex formation. orientjchem.org

UV-Visible Spectroscopy provides information about the electronic transitions within the complex and can help elucidate its geometry.

Magnetic Susceptibility Measurements are used to determine the magnetic moment of the complex, which indicates the number of unpaired electrons and provides insight into the geometry and oxidation state of the metal center (e.g., octahedral or tetrahedral). orientjchem.org

Molar Conductance Measurements in solvents like DMF can determine whether the complexes are electrolytic or non-electrolytic in nature. orientjchem.org

Single-Crystal X-ray Diffraction provides definitive information about the molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal ion. researchgate.net

For example, complexes of Co(II), Ni(II), and Cu(II) with Schiff bases derived from substituted quinazolines have been synthesized and characterized, with proposed octahedral geometries based on spectral and magnetic data. orientjchem.org

The electronic and steric properties of the ligand play a critical role in determining the structure, stability, and reactivity of the metal complex. nih.govresearchgate.net

Electronic Effects : The hydroxyl group (-OH) is an electron-donating group, which can increase the electron density on the metal center upon coordination. This can influence the redox potential of the metal and its catalytic activity. Conversely, electron-withdrawing groups on the ligand framework can make the metal center more electrophilic. mdpi.com

Steric Effects : The bulky tert-butyl group exerts significant steric hindrance. researchgate.net This steric crowding can influence the coordination number and geometry of the metal complex, preventing the formation of undesired polymeric structures and favoring specific coordination environments. cam.ac.uk In catalysis, this steric bulk can create a chiral pocket around the metal's active site, enhancing enantioselectivity in asymmetric reactions. mdpi.com The size of the substituents can also govern the orientation of the ligand planes in bimetallic complexes, impacting intramolecular interactions. researchgate.net

Studies on various metal complexes have shown that modifying the ligand framework with different substituents allows for the fine-tuning of the metal center's properties for specific catalytic applications. nih.govresearchgate.net

Catalytic Applications in Diverse Organic Transformations

Derivatives of tert-butyl-substituted salicylaldehydes are versatile precursors to ligands for a range of metal complexes that catalyze important organic reactions. These ligands, typically Schiff bases, offer a combination of steric bulk and electronic modulation at the metal center, influencing both the activity and selectivity of the catalyst.

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

While Schiff base complexes are widely used in catalysis, specific applications of ligands derived from tert-butyl-hydroxybenzaldehydes in major carbon-carbon and carbon-heteroatom coupling reactions are not extensively detailed in the available research literature. However, chiral Schiff base ligands derived from 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) have been utilized in the enantioselective copper-catalyzed addition of phenylacetylene (B144264) to imines, a type of C-C bond-forming reaction .

Asymmetric Catalysis (e.g., Asymmetric Hydrogenation, Epoxidation)

Ligands derived from tert-butyl-substituted salicylaldehydes have found significant application in asymmetric catalysis, where the formation of a specific stereoisomer of a product is desired. The bulky tert-butyl group plays a key role in creating a chiral environment around the metal center, which is essential for enantioselectivity.

One prominent application is in asymmetric epoxidation. For instance, 3-tert-butyl-2-hydroxybenzaldehyde (B1333914) is a precursor for synthesizing chiral Schiff base-titanium alkoxide catalysts sigmaaldrich.com. Furthermore, novel polymeric chiral salen Mn(III) complexes derived from this aldehyde have been employed as catalysts in the asymmetric epoxidation of styrene (B11656) . The Sharpless asymmetric epoxidation, a well-known method for converting allylic alcohols to epoxy alcohols using tert-butyl hydroperoxide as an oxidant and a catalyst formed from titanium(IV) isopropoxide and diethyl tartrate, provides a foundational context for such transformations orgsyn.orgwikipedia.org. Although a different system, it highlights the importance of chiral ligands in controlling the stereochemical outcome of epoxidation reactions orgsyn.orgwikipedia.org.

Table 1: Asymmetric Catalysis Applications

Catalyst Precursor Catalyst Type Reaction Reference
3-tert-Butyl-2-hydroxybenzaldehyde Chiral Schiff base-titanium alkoxide Enantioselective trimethylsilylcyanation
3-tert-Butyl-2-hydroxybenzaldehyde Polymeric chiral salen Mn(III) complex Asymmetric epoxidation of styrene
3,5-Di-tert-butyl-2-hydroxybenzaldehyde Chiral Schiff base ligand with Copper Enantioselective addition of phenylacetylene to imines

Polymerization Catalysis and Monomer Activation

Complexes derived from substituted salicylaldehydes also function as catalysts in polymerization reactions. Zirconium complexes featuring ligands derived from 3-tert-butylsalicylidene have been prepared and investigated as catalysts for ethylene (B1197577) polymerization rsc.org.

In the realm of ring-opening polymerization (ROP) of cyclic esters like rac-lactide, the steric properties of the ligand are critical. Titanium clusters with ligands bearing ortho-positioned tert-butyl groups on the phenolate (B1203915) rings have been studied as ROP catalysts. It was observed that significant steric bulk can sometimes decrease the catalytic activity hw.ac.uk. For instance, in a comparison of polymetallic titanium clusters, the bimetallic complex demonstrated higher conversion of rac-lactide compared to its tetrametallic analogues, a difference attributed to their distinct structural arrangements hw.ac.uk.

Oxidation and Reduction Catalysis

Schiff base metal complexes are widely explored as catalysts for various oxidation and reduction reactions. Complexes derived from tert-butyl-substituted hydroxybenzaldehydes are effective in catalyzing the oxidation of alcohols and olefins.

Oxidation: Dioxo-molybdenum(VI) and -tungsten(VI) complexes with tetradentate Schiff base ligands have demonstrated catalytic activity in olefin epoxidation . In other studies, Schiff base complexes of metals like copper, nickel, and cobalt have been investigated for the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025), often using tert-butyl hydroperoxide (TBHP) or hydrogen peroxide as the oxidant dergipark.org.trresearchgate.netsemanticscholar.org. Nickel(II) Schiff base complexes, in particular, have shown high conversion rates for benzyl alcohol oxidation in the presence of TBHP dergipark.org.trresearchgate.net.

Reduction: In the area of reduction catalysis, coordination polymers have shown promise. For example, a palladium@manganese(II) coordination polymer derived from 3-bromo-2-hydroxybenzaldehyde (B158676) has been used as a catalyst for the selective hydrogenation of 1,3-butadiene, achieving high conversion and excellent selectivity for butenes semanticscholar.org.

Structure-Activity Relationship Studies in Catalytic Systems

The relationship between the structure of a ligand and the resulting catalyst's activity and selectivity is a cornerstone of catalyst design. For ligands derived from tert-butyl-hydroxybenzaldehydes, the position of the bulky tert-butyl group significantly influences the properties of the metal complex.

A study comparing Schiff base ligands derived from 5-tert-butyl-2-hydroxybenzaldehyde (B1270133) (para to hydroxyl) and 3-tert-butyl-2-hydroxybenzaldehyde (ortho to hydroxyl) demonstrated this effect clearly. When complexed with copper(II), the different positions of the tert-butyl group led to distinct supramolecular architectures (helicates) and influenced the magnetic properties of the resulting complexes mdpi.com. This illustrates that even subtle isomeric changes in the ligand can have a profound impact on the final structure and function of the catalyst mdpi.com.

Steric hindrance is another critical factor. The presence of bulky tert-butyl groups close to the metal center can affect substrate access and catalytic rates. For example, in the ring-opening polymerization of lactide, it has been reported that ortho-positioned tert-butyl groups on the phenolate rings can decrease the catalytic activity hw.ac.uk. Conversely, the lipophilic nature conferred by tert-butyl groups can be advantageous in other contexts, such as enhancing the cellular absorption of metal complexes designed as anticancer agents, which is a relevant structure-activity observation nih.gov.

Utility in Complex Organic Synthesis As an Intermediate

Building Block for the Synthesis of Diverse Organic Scaffolds

The unique arrangement of functional groups in 3-tert-butyl-5-hydroxybenzaldehyde makes it a potentially valuable building block for a variety of molecular frameworks. The aldehyde group serves as a key reaction site for carbon-carbon bond formation, while the hydroxyl group can direct reactions or be used for further functionalization.

For instance, substituted hydroxybenzaldehydes are fundamental starting materials in the synthesis of flavonoid and chalcone (B49325) scaffolds. In a typical reaction, a substituted acetophenone (B1666503) condenses with a hydroxybenzaldehyde derivative under acidic or basic conditions to form the core structure. Following this pattern, this compound could react with various acetophenones to generate a library of novel chalcones and, subsequently, flavanones, each bearing the distinct 3-tert-butyl-5-hydroxyphenyl moiety. One documented example involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) with 2-hydroxy-acetophenones to yield flavanones. mdpi.com

Furthermore, the aldehyde functionality allows for its use in creating polymeric structures. For example, 3,5-di-tert-butyl-4-hydroxybenzaldehyde is used as a starting material to synthesize biodegradable polyazomethine hydrogels through a reaction with melamine. sigmaaldrich.com This suggests that this compound could similarly be employed in polymerization reactions to create functional polymers with specific properties conferred by the tert-butyl and hydroxyl groups.

Table 1: Potential Scaffold Syntheses Using this compound

Scaffold Type Reaction Analogous Compound Used
Chalcones/Flavanones Aldol Condensation 3,5-di-tert-butyl-4-hydroxybenzaldehyde mdpi.com
Polyazomethines Polycondensation 3,5-di-tert-butyl-4-hydroxybenzaldehyde sigmaaldrich.com
Benzimidazoles Condensation 3,5-di-tert-butyl-4-hydroxybenzaldehyde sigmaaldrich.com

Precursor for Advanced Functional Molecules

The aldehyde and hydroxyl groups are ideal anchor points for constructing more complex molecules with tailored functions. The aldehyde can be readily converted into a wide array of other functional groups.

A common transformation for benzaldehydes is the formation of oximes through reaction with hydroxylamine (B1172632). The oxime derived from 3,5-di-tert-butyl-4-hydroxybenzaldehyde, for instance, is a known compound. ontosight.ai This reaction pathway would convert this compound into its corresponding oxime, a versatile intermediate in its own right, useful in the synthesis of amides (via Beckmann rearrangement) or nitrogen-containing heterocycles.

Another key application is in the synthesis of Schiff bases. The condensation of salicylaldehyde (B1680747) derivatives with primary amines is a cornerstone of coordination chemistry, yielding ligands capable of forming stable metal complexes (salen-type ligands). 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (B142351) is frequently used to synthesize chiral Schiff base ligands for enantioselective catalysis and Mn(III)-salen complexes. sigmaaldrich.comsigmaaldrich.com By analogy, this compound could react with various diamines to produce a new class of Schiff base ligands, whose coordination complexes could be investigated for catalytic activity or material applications.

Table 2: Synthesis of Functional Molecules from Analogous Hydroxybenzaldehydes

Functional Molecule Reagents Analogous Aldehyde Reference
Oxime Hydroxylamine 3,5-Di-tert-butyl-4-hydroxybenzaldehyde ontosight.ai
Schiff Base Ligands Various Amines/Diamines 3,5-Di-tert-butyl-2-hydroxybenzaldehyde sigmaaldrich.com
Mn(III)-salen Complex Diamino Precursor 3,5-Di-tert-butyl-2-hydroxybenzaldehyde sigmaaldrich.com

Application in Multi-component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. rsc.org Aldehydes are frequent participants in a wide range of MCRs.

While no MCRs explicitly using this compound are documented, its structure is well-suited for such transformations. For example, the Povarov reaction, a three-component reaction between an aldehyde, an aniline, and an electron-rich alkene, synthesizes tetrahydroquinolines. Substituted benzaldehydes are commonly used. mdpi.com Similarly, the Hantzsch dihydropyridine (B1217469) synthesis involves an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). mdpi.com The participation of this compound in these and other MCRs, such as the Biginelli reaction, is highly plausible and would provide rapid access to complex heterocyclic structures. The sterically bulky tert-butyl group could be expected to influence the stereochemical outcome of these reactions.

Role in Tandem and Cascade Reaction Sequences

Tandem or cascade reactions involve multiple bond-forming events occurring in a single operation without isolating intermediates, leading to a significant increase in molecular complexity. rsc.org The bifunctional nature of this compound makes it an attractive candidate for designing such sequences.

A hypothetical cascade could be initiated at the aldehyde, for example, through an addition reaction. The resulting intermediate could then undergo a subsequent cyclization involving the phenolic hydroxyl group. Metal-free cascade cyclizations have been developed for synthesizing complex oxindoles from N-arylacrylamides, initiated by radicals that add to an alkene, followed by an intramolecular cyclization. beilstein-journals.org One could envision a scenario where an initial reaction at the aldehyde of this compound triggers a cyclization or rearrangement involving the phenol (B47542), leading to fused ring systems in a single, efficient step.

Stereoselective Synthesis of Advanced Intermediates

The synthesis of single-enantiomer compounds is a critical goal in modern chemistry. Substituted benzaldehydes can be key components in stereoselective transformations. This can be achieved either by using the aldehyde as a prochiral substrate or by incorporating it into a chiral ligand or catalyst.

Derivatives of salicylaldehyde, such as 3,5-di-tert-butyl-2-hydroxybenzaldehyde, are used to synthesize chiral oxazolidine (B1195125) ligands. sigmaaldrich.com These ligands are then applied in the enantioselective addition of organozinc reagents to other aldehydes. Similarly, chiral Schiff bases derived from this aldehyde are used in copper-catalyzed enantioselective additions of alkynes to imines. sigmaaldrich.com

This precedent strongly suggests that this compound could be a valuable precursor for new chiral ligands. By reacting it with chiral amines or amino alcohols, a new set of ligands could be developed. The electronic properties and steric hindrance provided by the 3-tert-butyl and 5-hydroxy substitution pattern would likely modulate the stereoselectivity of catalytic reactions, offering a new tool for asymmetric synthesis.

Supramolecular Chemistry and Self Assembly of 3 Tert Butyl 5 Hydroxybenzaldehyde Systems

Hydrogen Bonding Interactions in Crystal Engineering

Hydrogen bonding is a fundamental interaction in the crystal engineering of hydroxybenzaldehydes. The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (aldehyde oxygen) within the same molecule allows for the formation of robust intra- and intermolecular interactions that dictate crystal packing.

Table 1: Hydrogen Bonding in Related Hydroxybenzaldehyde Derivatives

Compound NameInteraction TypeDescriptionReference
3-Bromo-5-tert-butyl-2-hydroxybenzaldehydeIntramolecular O—H⋯OStabilizes the molecular conformation by forming a six-membered ring. researchgate.net
3,5-Di-tert-butyl-2-hydroxybenzaldehyde (B142351)Intramolecular O—H⋯OForms a stable S(6) ring motif, planarizing the molecule. researchgate.net
Acridine-3-hydroxybenzaldehyde CocrystalIntermolecular O—H⋯NForms a heterodimer between the two coformers. nih.gov
Acridine-3-hydroxybenzaldehyde CocrystalIntermolecular C—H⋯OLinks heterodimers into extended chains. nih.gov

Formation of Cocrystals and Host-Guest Assemblies

The ability of 3-tert-butyl-5-hydroxybenzaldehyde to participate in robust intermolecular hydrogen bonding makes it an excellent candidate for forming cocrystals. Cocrystallization can modify the physicochemical properties of a solid without altering the covalent structure of the constituent molecules.

Research on isomers demonstrates the viability of this approach. For example, 3-hydroxybenzaldehyde (B18108) and 4-hydroxybenzaldehyde (B117250) readily form 1:1 cocrystals with acridine (B1665455) nih.gov. In the case of the 3-hydroxybenzaldehyde cocrystal, a strong O–H⋯N hydrogen bond is the primary interaction forming a heterodimer, which then assembles into chains via weaker C–H⋯O bonds nih.gov. A cocrystal has also been reported between 2-t-butylphenol and 3-t-butylsalicylaldehyde, indicating that phenol-based synthons are effective in directing the assembly of these types of molecules researchgate.net. These examples suggest that this compound could be cocrystallized with a variety of coformers, particularly those containing good hydrogen bond acceptors like pyridine (B92270) or amide functionalities, to generate novel solid-state forms.

Beyond simple cocrystals, the salicylaldehyde (B1680747) moiety is a key component in constructing more complex host-guest assemblies. Calix escholarship.orgarene derivatives functionalized with multiple salicylaldehyde units can act as hosts. The reaction of such a host with 1,3-propanediamine can lead to the selective formation of either a macrocyclic trimer or a capsular dimeric cage, depending on whether a metal ion (Na+) is present to template the conformation of the calixarene (B151959) rsc.org. Furthermore, salicylaldehyde azine-containing amphiphiles have been shown to form inclusion complexes with water-soluble pillar rsc.orgarenes, where the host-guest interaction can be used to regulate the fluorescence and self-assembly of the amphiphile researchgate.net. This demonstrates that the aldehyde functionality of this compound can serve as a reactive site for building larger, functional host or guest molecules.

Self-Assembly into Ordered Structures (e.g., Liquid Crystals, Gels, Molecular Frameworks)

The directed, non-covalent interactions of this compound and its derivatives can drive their self-assembly into highly ordered, functional structures. These range from two-dimensional monolayers to three-dimensional gels and frameworks.

At the solid-liquid interface, complexes derived from salicylaldehydes can form ordered self-assembled monolayers. For example, Cu(II) complexes of salicylic (B10762653) aldehyde and its aldimine derivatives have been shown to form nanostructures on graphite, with the degree of order tunable by changing the ligands on the complex rsc.org. This indicates that metal coordination, in conjunction with the inherent intermolecular forces, can be a powerful tool to guide the assembly of this compound-based systems on surfaces.

In bulk solution, polymerization-induced self-assembly (PISA) has been used to create nano-objects from salicylaldehyde-functionalized block copolymers. By polymerizing 3-formyl-4-hydroxybenzyl methacrylate, a range of morphologies including spheres, worms, and vesicles can be controllably synthesized rsc.org. The salicylaldehyde groups within the core of these nano-objects remain accessible for further reactions, such as cross-linking rsc.org. Similarly, bola-type amphiphiles containing salicylaldehyde azine units can self-assemble in water into various aggregates, and this assembly can be manipulated by pH or through host-guest interactions with pillararenes researchgate.net. While these examples utilize derivatives, they establish that the salicylaldehyde scaffold, and by extension this compound, can be incorporated into polymers and amphiphiles to direct the formation of ordered soft materials like gels and vesicles.

Molecular Recognition Phenomena Involving this compound Derivatives

The functional groups of this compound make it an excellent building block for developing receptors and sensors for molecular recognition. The aldehyde group can be readily converted into an imine (Schiff base), which can act as a ligand for metal ions or a hydrogen bond donor/acceptor site. The hydroxyl group can also participate in binding or be used as a signaling unit.

Derivatives of salicylaldehyde are frequently employed in fluorescent sensors. For instance, supramolecular polymers built from salicylaldehyde azine derivatives and pillararenes have been designed as fluorescent materials for the detection of hydrogen sulfide (B99878) (H₂S) bohrium.com. The recognition event, the thiolysis of a dinitrophenyl ether group, disrupts the polymer assembly and alters the fluorescence output bohrium.com. In another example, Schiff bases derived from 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) and 1,2-phenylenediamine have been incorporated into polyazomethine structures to act as selective and sensitive fluorescent chemosensors for Al³⁺ and Fe²⁺ ions.

These systems work by having a receptor unit (the Schiff base ligand) that selectively binds the target analyte. This binding event perturbs the electronic structure of the fluorophore (the conjugated system of the Schiff base), causing a change in the intensity or wavelength of its fluorescence, which provides a readable signal. The modular nature of Schiff base synthesis allows for fine-tuning of the receptor's cavity size and binding properties by choosing different amine precursors to react with the parent aldehyde, enabling the design of sensors for a wide array of targets.

Dynamic Covalent Chemistry (DCC) with this compound as a Component

Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to generate libraries of compounds that can adapt their constitution in response to thermodynamic or kinetic influences. The formation of imines from aldehydes and amines is one of the most widely used reactions in DCC due to its reversibility under mild conditions. The aldehyde group of this compound is an ideal handle for engaging in this type of chemistry.

The kinetic and thermodynamic aspects of imine formation have been studied extensively. For example, competitive reactions between salicylaldehyde and a mixture of amines (aliphatic amines, hydrazines, etc.) show that different products can be favored under kinetic versus thermodynamic control nih.gov. This selectivity is crucial for creating complex, self-sorting systems.

This principle has been applied to create sophisticated functional systems. In one application, the reversible formation of an iminium ion between a salicylaldehyde derivative and a lysine (B10760008) residue on a peptide was used to activate the molecule for a subsequent, irreversible SNAr reaction with a nearby cysteine acs.orgnih.gov. This "tag and modify" strategy allows for highly selective protein modification. In another example, the reaction between calix escholarship.orgarenes bearing salicylaldehyde groups and diamines was used to build complex, interlocked molecular machines and cages through DCC escholarship.orgrsc.org. The reversibility of the imine bond allows the system to "proofread" and self-correct, ultimately leading to the most thermodynamically stable supramolecular assembly escholarship.org. This compound is a prime candidate for use as a building block in such systems, where its aldehyde group provides the dynamic covalent linkage and the tert-butyl and hydroxyl groups can be used to tune solubility and secondary interactions within the final assembly.

Future Research Directions and Perspectives on 3 Tert Butyl 5 Hydroxybenzaldehyde

Emerging Synthetic Methodologies and Process Intensification

The synthesis of substituted hydroxybenzaldehydes is a well-established area of organic chemistry, yet there remains considerable scope for innovation, particularly concerning 3-tert-butyl-5-hydroxybenzaldehyde and its derivatives. Traditional methods like the Duff and Riemer-Tiemann reactions, while foundational, often suffer from limitations such as low yields and lack of selectivity. google.comnih.govresearchgate.net

Future research is expected to focus on more efficient and greener synthetic strategies. One promising approach involves the direct formylation of the corresponding phenol (B47542), 3-tert-butylphenol (B181075). A notable method that could be adapted involves the use of magnesium chloride and paraformaldehyde with triethylamine (B128534) in a solvent like tetrahydrofuran (B95107) (THF), which has been shown to produce high yields for similar structures. chemicalbook.com Another reported pathway for a related compound, 3,5-ditert-butyl-4-hydroxybenzaldehyde, involves reacting 2,6-ditert-butylphenol with hexamethylenetetramine in an aqueous acetic acid medium, which has demonstrated good yields. google.com

Process intensification represents a key area for development. The use of microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times from hours to minutes and can improve yields for the synthesis of derivatives like salicylideneamines. rsc.org Continuous flow reactors also offer a pathway to improved process control, safety, and scalability compared to traditional batch processes.

Table 1: Comparison of Synthetic Methodologies for Substituted Hydroxybenzaldehydes

MethodReagentsTypical ConditionsAdvantagesChallengesReference
Duff ReactionHexamethylenetetramine, Acid (e.g., TFA, Acetic Acid)RefluxDirect formylation of phenolsGenerally low yields google.com
Riemer-Tiemann ReactionChloroform (B151607), Sodium HydroxideHeat (60-65°C)Uses readily available reagentsFormation of byproducts, purification challenges nih.govresearchgate.net
Magnesium Chloride-Mediated FormylationMgCl₂, Paraformaldehyde, TriethylamineReflux in THFHigh yields (e.g., 90%) reported for analogous compoundsRequires anhydrous conditions chemicalbook.com
Microwave-Assisted SynthesisVaries (e.g., for derivative synthesis)High temperature and pressure for short durationsDrastic reduction in reaction time, potential for higher yieldsRequires specialized equipment, scalability can be a challenge rsc.org

Novel Applications in Next-Generation Materials and Advanced Devices

The molecular structure of this compound makes it an excellent candidate for incorporation into advanced materials. The phenolic hydroxyl group provides antioxidant capabilities and a site for forming stable complexes, while the aldehyde group is a versatile handle for creating larger, more complex structures such as Schiff bases.

One of the most exciting future applications lies in the field of photo-actuated organic crystals. Derivatives of substituted hydroxybenzaldehydes, specifically salicylideneamines, have been shown to form crystals that can be remotely controlled by light, making them promising for next-generation actuator materials in microelectromechanical systems (MEMS) and robotics. researchgate.net The substitution on the benzaldehyde (B42025) ring is critical for tuning the mechanical properties, such as Young's modulus, of these crystals. rsc.org

Furthermore, related di-tert-butyl-hydroxybenzaldehyde compounds are utilized as intermediates in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and as radical-trapping agents in polymers. fishersci.ptwatson-int.com This suggests a clear path for investigating this compound and its derivatives for similar roles in advanced electronic devices and for enhancing the stability of next-generation polymers. Its derivatives have also been explored as functionalized additives for lubricants. iip.res.in

Integration with Computational Design and Machine Learning in Molecular Discovery

The vast chemical space accessible from this compound necessitates efficient discovery strategies. Computational design and machine learning (ML) are poised to revolutionize this process. By combining virtual library generation with computational simulations, researchers can predict the properties of novel derivatives before undertaking laborious and costly synthesis. acs.org

A recent study demonstrated the power of this approach by using machine learning, specifically LASSO (Least Absolute Shrinkage and Selection Operator) regression, to build a model that predicts the Young's modulus of salicylideneamine crystals based on their molecular structure. rsc.orgresearchgate.net This model successfully identified key functional groups that influence the material's stiffness. The workflow involved:

Creating a virtual library of potential derivatives.

Using ML to find relationships between structure and properties.

Employing Bayesian optimization for efficient sampling to identify candidates with optimal properties for real-world synthesis and testing. rsc.orgresearchgate.net

This methodology proved to be significantly more efficient than traditional grid-search approaches and can be directly applied to the discovery of new materials derived from this compound for targeted applications. researchgate.net Such computational approaches can accelerate the hit-to-lead optimization process in medicinal chemistry and materials science. acs.org

Table 2: Machine Learning Workflow in Molecular Design

StepDescriptionTechniques UsedOutcomeReference
1. Material Pool CreationIn silico generation of a virtual library of candidate molecules from starting materials.Combinatorial chemistry principlesA large set of virtual compounds for screening. rsc.orgresearchgate.net
2. Property PredictionDevelopment of a model to predict a target property (e.g., Young's modulus) based on molecular descriptors.LASSO Regression, 5-fold cross-validationA predictive model that guides the selection of promising candidates. rsc.org
3. Efficient SamplingIntelligent selection of a small number of candidates from the pool for experimental validation.Bayesian OptimizationMaximization of a target property (e.g., blocking force) with minimal experiments. researchgate.net
4. Experimental ValidationSynthesis and characterization of the machine learning-suggested compounds.Microwave synthesis, X-ray crystallography, Nano-indentationConfirmation of predicted properties and discovery of high-performance materials. rsc.orgresearchgate.net

Interdisciplinary Research Opportunities in Chemical Science

The versatility of this compound opens doors to numerous interdisciplinary research collaborations.

Materials Science and Engineering: The development of photo-actuated crystals and smart materials requires close collaboration between synthetic chemists, materials scientists, and engineers to design, synthesize, characterize, and fabricate functional devices. researchgate.net

Medicinal Chemistry and Biology: Schiff bases derived from substituted hydroxybenzaldehydes and their metal complexes are known to possess a wide range of biological activities. bohrium.com Future work could involve collaborations with biologists and pharmacologists to explore derivatives of this compound as novel therapeutic agents. For instance, related structures have been investigated for their potential as antirheumatic and antioxidant agents. nih.govmdpi.com

Environmental and Food Science: Phenolic compounds are studied as contaminants in food contact materials. scispace.comdtu.dk Interdisciplinary research is needed to understand the migration of such compounds and their toxicological effects, ensuring the safety of consumer products. scispace.com

Supramolecular Chemistry: The compound's ability to form hydrogen bonds and participate in crystal engineering makes it a valuable subject for supramolecular chemists studying molecular recognition, self-assembly, and the design of crystalline solids with tailored properties. researchgate.net

These collaborations are essential for translating fundamental chemical knowledge into practical applications and addressing complex scientific challenges.

Challenges and Opportunities in the Development of New Synthetic Pathways

Despite the promise, challenges remain in the synthesis and application of this compound. A primary challenge is the development of highly selective and sustainable synthetic methods. Achieving specific substitution patterns on the aromatic ring (regioselectivity) can be difficult, often leading to mixtures of isomers that require extensive purification.

The opportunities, however, are substantial. There is a clear need for new catalytic systems that can direct the formylation to the desired position with high efficiency under mild conditions. The development of enzymatic or chemo-enzymatic routes could offer a highly selective and environmentally benign alternative to traditional chemical methods.

Furthermore, the exploration of novel reaction partners for the aldehyde and hydroxyl groups presents a vast opportunity space. The synthesis of new Schiff base ligands, macrocycles, and polymers derived from this compound could lead to materials with unprecedented properties. researchgate.net The challenge lies in predicting which derivatives will possess the desired functions, a task where the integration of computational screening and machine learning will be indispensable. Overcoming these synthetic hurdles will be critical to unlocking the full potential of this versatile chemical building block.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-Tert-butyl-5-hydroxybenzaldehyde, and what are their limitations?

  • Answer : The synthesis typically involves formylation of a pre-functionalized aromatic ring. For example, Friedel-Crafts alkylation introduces the tert-butyl group, followed by directed ortho-metalation (DoM) to install the hydroxyl and aldehyde groups. Steric hindrance from the tert-butyl group may reduce yields in electrophilic substitution steps, necessitating optimized reaction times and catalysts (e.g., Lewis acids like AlCl₃) . Challenges include regioselectivity control and purification due to structural similarities to byproducts like 5-tert-butyl-2-hydroxybenzaldehyde .

Q. How can spectroscopic techniques distinguish this compound from its structural isomers?

  • Answer :

  • NMR : The aldehyde proton (δ ~10 ppm in 1^1H NMR) and hydroxyl proton (δ ~9–12 ppm, broad) positions vary based on substituent proximity. NOESY can confirm spatial relationships between tert-butyl and hydroxyl groups.
  • IR : Stretching frequencies for phenolic O–H (~3200–3600 cm1^{-1}) and aldehyde C=O (~1700 cm1^{-1}) are key markers.
  • MS : Molecular ion peaks (e.g., m/z 178 for C11_{11}H14_{14}O2_2) and fragmentation patterns differentiate isomers .

Q. What safety precautions are critical when handling this compound in the lab?

  • Answer : The compound’s flash point (~113°C) indicates flammability, requiring storage away from ignition sources. Use PPE (gloves, goggles) to avoid skin/eye irritation. Conduct reactions in well-ventilated hoods due to potential volatile byproducts .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s electronic properties and reactivity in catalysis?

  • Answer : The tert-butyl group acts as an electron-donating substituent via hyperconjugation, stabilizing the aromatic ring’s electron density. This enhances resistance to electrophilic attack but may hinder nucleophilic substitution at the para position. Computational studies (e.g., DFT) can model charge distribution and predict sites for functionalization .

Q. What strategies resolve contradictions in reported antioxidant activity data for this compound derivatives?

  • Answer : Discrepancies often arise from assay conditions (e.g., DPPH vs. ORAC assays) or sample purity. Methodological approaches include:

  • Standardized Protocols : Replicate experiments under controlled oxygen levels and pH.
  • HPLC-PDA Purity Analysis : Confirm compound integrity (>95% purity) before testing.
  • Multivariate Analysis : Statistically evaluate variables (e.g., solvent polarity, temperature) to identify confounding factors .

Q. How can crystallographic data elucidate the compound’s stability under thermal or photolytic stress?

  • Answer : Single-crystal X-ray diffraction reveals bond lengths and angles, highlighting steric strain (e.g., tert-butyl vs. hydroxyl proximity). Thermal gravimetric analysis (TGA) paired with crystallography can correlate decomposition pathways with structural weaknesses .

Q. What role does this compound play in Schiff base ligand synthesis for metal coordination complexes?

  • Answer : The aldehyde and hydroxyl groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺). Stability constants and ligand-field effects can be optimized by modifying reaction solvents (e.g., ethanol vs. DMF) and stoichiometry. Spectrophotometric titration monitors complex formation .

Methodological Resources

  • Synthetic Optimization : Use Design of Experiments (DoE) to balance reaction parameters (temperature, catalyst loading) .
  • Data Interpretation : Cross-validate analytical results (e.g., NMR, HPLC) with computational tools like Gaussian or ChemDraw .
  • Contradiction Analysis : Apply iterative hypothesis testing to isolate variables in conflicting studies .

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